molecular formula C18H14N4O2S B294608 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B294608
M. Wt: 350.4 g/mol
InChI Key: GIVIBXISRCOEJJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound that has gained significant interest in scientific research due to its potential applications in various fields. This compound has been synthesized using different methods, and its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments have been studied.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, this compound has been shown to inhibit the production of inflammatory cytokines, which may contribute to its anti-inflammatory and analgesic effects.
Biochemical and Physiological Effects:
Studies have shown that 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has biochemical and physiological effects such as inhibiting the growth of cancer cells, reducing inflammation, and providing analgesic effects. In addition, this compound has been shown to have low toxicity in vitro and in vivo.

Advantages and Limitations for Lab Experiments

The advantages of using 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential as an anti-cancer, anti-inflammatory, and analgesic agent. In addition, this compound has been shown to have low toxicity in vitro and in vivo. However, the limitations of using this compound in lab experiments include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for the study of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One direction is to further study its potential as an anti-cancer, anti-inflammatory, and analgesic agent. Another direction is to study its potential as a fluorescent probe for metal ion detection. In addition, further studies are needed to fully understand its mechanism of action and potential side effects. Finally, there is a need for the development of more efficient and cost-effective synthesis methods for this compound.

Synthesis Methods

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported using different methods. One of the methods involves the reaction of 2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid hydrazide with 1,2-dibromoethane in the presence of potassium carbonate to form 2-(2-methylphenyl)-1,3-thiazole-4-carboxylic acid 1,2-dibromoethyl hydrazide. The hydrazide is then reacted with 2,3-dihydro-1,4-benzodioxin-2-carboxylic acid in the presence of triethylamine to form the desired compound.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-2-yl)-6-(2-methylphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. This compound has shown promising results in inhibiting the growth of cancer cells, and it has also been studied for its potential as an anti-inflammatory and analgesic agent. In addition, this compound has been studied for its potential as a fluorescent probe for the detection of metal ions.

properties

Molecular Formula

C18H14N4O2S

Molecular Weight

350.4 g/mol

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-3-yl)-6-(2-methylphenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C18H14N4O2S/c1-11-6-2-3-7-12(11)17-21-22-16(19-20-18(22)25-17)15-10-23-13-8-4-5-9-14(13)24-15/h2-9,15H,10H2,1H3

InChI Key

GIVIBXISRCOEJJ-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Canonical SMILES

CC1=CC=CC=C1C2=NN3C(=NN=C3S2)C4COC5=CC=CC=C5O4

Origin of Product

United States

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